3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
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Overview
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 2-methoxyphenyl group and a 2-methoxybenzoate ester. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and an aluminum chloride catalyst.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 2-methoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents such as sodium methoxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, halogenating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, dihydro derivatives.
Substitution: Halogenated derivatives, methoxy-substituted compounds.
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: A compound with similar structural features, known for its antiglycation potential.
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-methoxybenzoate: A chalcone analogue with similar interactions and binding free energy.
Uniqueness
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is unique due to its specific combination of a chromen-4-one core and 2-methoxybenzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, a compound belonging to the class of chromenes, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C23H20O5 with a molar mass of 372.41 g/mol. Its structure features a chromene core substituted with methoxy groups, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C23H20O5 |
Molar Mass | 372.41 g/mol |
CAS Number | [insert CAS] |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that chromene derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity can be attributed to the presence of hydroxyl and methoxy groups that stabilize free radicals through hydrogen donation.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory effects. It has been observed that such compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models.
Case Studies and Research Findings
- Antioxidant Evaluation : A study assessed the antioxidant capacity of various chromene derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC50 values lower than standard antioxidants like ascorbic acid, highlighting their potential as natural antioxidants .
- Microbial Inhibition : In a comparative study on the antimicrobial properties of chromene derivatives, this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential in managing inflammatory diseases .
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-27-20-9-5-3-7-16(20)19-14-29-22-13-15(11-12-17(22)23(19)25)30-24(26)18-8-4-6-10-21(18)28-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSPIKGMSPTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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